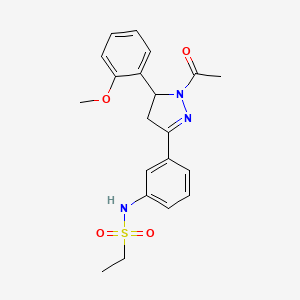

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-Acetyl-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Ethanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the pyrazoline ring and an ethanesulfonamide group at the N-position of the phenyl ring. The ethanesulfonamide moiety enhances solubility and bioavailability, while the 2-methoxyphenyl group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-9-7-8-15(12-16)18-13-19(23(21-18)14(2)24)17-10-5-6-11-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVMWYAIFNHYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Acetylation: The acetyl group is added to the pyrazole ring using acetyl chloride or acetic anhydride under acidic conditions.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole moiety can enhance cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide on MCF-7 and HCT-116 cell lines. The compound showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. The sulfonamide group is known for its antibacterial properties, which may be enhanced by the pyrazole structure.

Case Study: Antibacterial Efficacy

In a comparative study, this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. The presence of the sulfonamide group is associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Research Findings

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although further research is needed to elucidate the exact mechanisms and efficacy .

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Sulfonamide Group Variations

- Methanesulfonamide Analog : N-{3-[1-Acetyl-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide (CAS: 710986-13-3) replaces the ethanesulfonamide with a methanesulfonamide group, reducing molecular weight (387.5 g/mol vs. ~403.5 g/mol for the target compound). This modification may alter pharmacokinetics due to differences in hydrophobicity .

- Ethanesulfonamide Derivatives: The target compound shares its sulfonamide group with N-[4-(2,4-Difluorophenoxy)-3-(6-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrrolo[2,3-c]Pyridin-4-yl)Phenyl]Ethanesulfonamide (a cancer therapeutic candidate), highlighting the versatility of ethanesulfonamide in drug design .

Aromatic Ring Substitutions

- Positional Isomerism: N-{4-[1-Acetyl-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Acetamide (CAS: 85791-61-3) substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl group.

- Halogenated Derivatives : N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide incorporates 3-chloro and 2-fluoro substituents, which are electron-withdrawing and may enhance metabolic stability .

Heterocyclic Hybrids

Compounds like N-(5-(1-Acetyl-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Benzo[d]Oxazol-2-yl)Benzamide (7e) merge pyrazoline with benzoxazole, broadening biological activity.

Antitubercular Activity

Pyrazoline-benzoxazole hybrids (e.g., 7c, 7e–7h) exhibit potent antitubercular activity with IC₅₀ values <1 µg/mL. The methoxy-substituted derivative (7g) showed moderate activity (MIC: 6.25 µg/mL), suggesting that electron-donating groups may reduce efficacy against Mycobacterium tuberculosis .

Anticancer Potential

N-[4-(2,4-Difluorophenoxy)-3-(6-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrrolo[2,3-c]Pyridin-4-yl)Phenyl]Ethanesulfonamide demonstrates efficacy in cancer models, with its ethanesulfonamide group enhancing solubility for improved tumor penetration .

Physicochemical Properties

Biological Activity

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, commonly referred to as the compound under investigation, is a complex organic molecule with potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula: C19H21N3O4S

- CAS Number: 710986-13-3

The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives:

- Cell Proliferation Inhibition: Compounds structurally similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have been shown to reduce cell viability by over 90% in neuroblastoma models when combined with other therapeutic agents like JQ1 .

| Compound | IC50 (nM) | Cancer Cell Line | Effect |

|---|---|---|---|

| JQ1 | 17.7 | BRD2 | Inhibits proliferation |

| 220 | BRD4 | Induces apoptosis |

Neuroprotective Effects

Some studies suggest that related pyrazole compounds may exhibit neuroprotective effects through antioxidant mechanisms. The activation of the Nrf2 pathway has been observed in certain models, leading to increased cell survival under oxidative stress conditions .

Case Studies

- Preclinical Trials:

- Combination Therapies:

Toxicity and Safety Profile

Toxicity assessments for related compounds indicate a generally favorable safety profile; however, specific evaluations for this compound are necessary to establish its safety for clinical use. Preliminary assessments suggest low mutagenic risk compared to other compounds in the same class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.